molecular formula C3H3BrN2O B075607 2-Bromo-2-cyanoacetamide CAS No. 1113-55-9

2-Bromo-2-cyanoacetamide

Cat. No. B075607
CAS RN: 1113-55-9
M. Wt: 162.97 g/mol
InChI Key: ABBGMXMPOCXVNL-UHFFFAOYSA-N
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Description

2-Bromo-2-cyanoacetamide is a compound of interest in the field of organic chemistry due to its utility in synthesis and potential applications in various chemical reactions and as a precursor in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related bromo and cyanoacetamide derivatives involves bromination reactions, where compounds like N-Bromoacetamide are used in domino cyclization and elimination pathways to produce bromo-amino derivatives (R. Zhu, Kai Yu, & Z. Gu, 2014). Additionally, the synthesis of 2-cyanoacetamides can involve multicomponent reactions (MCRs), starting from cyanoacetic acid derivatives to produce a wide range of scaffolds, highlighting the versatility of cyanoacetamide in synthesis (Kan Wang, E. Herdtweck, & A. Dömling, 2012).

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives can be characterized using techniques like X-ray crystallography, revealing planar conformations and hydrogen bonding patterns that influence the compound's reactivity and interaction capabilities (P. C. Chieh & J. Trotter, 1970).

Chemical Reactions and Properties

Cyanoacetamide derivatives participate in various chemical reactions, including cyclization to form heterocycles, highlighting their reactivity and potential in synthesizing complex organic molecules (Kan Wang, Dabin Kim, & A. Dömling, 2010).

Physical Properties Analysis

The physical properties of cyanoacetamide and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. These properties are determined by the molecular structure and the presence of functional groups (P. C. Chieh & J. Trotter, 1970).

Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation of Novel Compounds : A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, which involved 2-bromo-2-cyanoacetamide derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Development of Anti-diabetic Agents : Another research synthesized new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, including derivatives of 2-bromo-2-cyanoacetamide, showing potential as anti-diabetic agents (Nazir et al., 2018).

  • Creation of Novel Heterocyclic Systems : A study explored reactions involving 2-bromo-2-cyanoacetamide to produce novel heterocyclic systems like 2-amino-1-carbamoylindolizine-3-carboxylates (Tverdokhleb & Khoroshilov, 2015).

  • Antitumor Properties of Nicotinamide Derivatives : Researchers synthesized various 2-substituted-4,6-diaryl-3-pyridinecarboxamides using 2-bromo analogues, demonstrating significant antitumor properties (Girgis, Hosni, & Barsoum, 2006).

  • Applications in Industrial Chemistry : A study synthesized new bioactive heterocyclic compounds incorporated with fatty chains for diverse industrial applications, including the usage of cyanoacetamide derivative (El-Sayed & Almalki, 2017).

  • Metabolism of 2-Bromoethanol and Ethylene Oxide : This study explored the metabolism of 2-bromoethanol and its conversion into ethylene oxide in vivo, providing insights into biochemical pathways (Jones & Wells, 1981).

Safety And Hazards

2-Bromo-2-cyanoacetamide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They have the potential to evolve into better chemotherapeutic agents .

properties

IUPAC Name

2-bromo-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBGMXMPOCXVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050391
Record name 2-Bromo-3-nitrilopropionamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-cyanoacetamide

CAS RN

1113-55-9
Record name 2-Bromo-2-cyanoacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-bromo-2-cyano-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98284
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Record name 2-Bromo-3-nitrilopropionamide
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Record name MONOBROMO-3-NITRILOPROPIONAMIDE
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Record name 2-BROMO-2-CYANOACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TV Wagner, R Helmus, SQ Tapia, HHM Rijnaarts… - Journal of hazardous …, 2020 - Elsevier
… Firstly, the presence of glutaraldehyde resulted in increased DBNPA transformation to the less toxic transformation product 2-bromo-2-cyanoacetamide (MBNPA) and newly discovered …
Number of citations: 15 www.sciencedirect.com
T KAMETANI, T SUGAHARA… - Chemical and …, 1974 - jstage.jst.go.jp
I: Sinomenine Chart 1 of the methylenedioxy group by a modified Pschorr reaction, which is similar to a key intermediate, oc-diketone (IV) in the biosynthesis of sinomenine (I). …
Number of citations: 3 www.jstage.jst.go.jp

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